Cas no 867267-28-5 (5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde)

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde structure
867267-28-5 structure
Product Name:5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
كاس عدد:867267-28-5
وسط:C7H7NO3
ميغاواط:153.135381937027
MDL:MFCD13189872
CID:1119701
PubChem ID:72212498
Update Time:2025-11-02

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 5-hydroxy-2-methoxy-4-Pyridinecarboxaldehyde
    • 5-hydroxy-2-methoxypyridine-4-carbaldehyde
    • 5-Hydroxy-2-methoxy-4-pyridinecarboxaldehyde (ACI)
    • 5-Hydroxy-2-methoxyisonicotinaldehyde
    • 5-Hydroxy-2-methoxypyridine-4-carboxaldehyde
    • AB69287
    • 867267-28-5
    • BS-50775
    • MFCD13189872
    • SCHEMBL15065382
    • CS-0119822
    • 5-HYDROXY-2-METHOXY-PYRIDINE-4-CARBALDEHYDE
    • GRJJLRLFOQLVKR-UHFFFAOYSA-N
    • 5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
    • MDL: MFCD13189872
    • نواة داخلي: 1S/C7H7NO3/c1-11-7-2-5(4-9)6(10)3-8-7/h2-4,10H,1H3
    • مفتاح Inchi: GRJJLRLFOQLVKR-UHFFFAOYSA-N
    • ابتسامات: O=CC1C(O)=CN=C(OC)C=1

حساب السمة

  • نوعية دقيقة: 153.042593085g/mol
  • النظائر كتلة واحدة: 153.042593085g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 4
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 2
  • تعقيدات: 140
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 0.8
  • طوبولوجي سطح القطب: 59.4Ų

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Alichem
A029207531-1g
5-Hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
1g
$556.38 2023-08-31
TRC
H854285-10mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
10mg
$ 50.00 2022-06-02
TRC
H854285-50mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
50mg
$ 160.00 2022-06-02
TRC
H854285-100mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5
100mg
$ 250.00 2022-06-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01302-5g
5-hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
5g
$1180 2023-09-07
Chemenu
CM328166-250mg
5-hydroxy-2-methoxypyridine-4-carbaldehyde
867267-28-5 95%+
250mg
$424 2022-03-01
Chemenu
CM328166-1g
5-hydroxy-2-methoxypyridine-4-carbaldehyde
867267-28-5 95%+
1g
$1151 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC221-50mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5 97%
50mg
1373.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OC221-200mg
5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde
867267-28-5 97%
200mg
3434.0CNY 2021-07-14
eNovation Chemicals LLC
Y1103826-1g
5-hydroxy-2-methoxyisonicotinaldehyde
867267-28-5 95%
1g
$1600 2024-07-24

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
1.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
المراجع
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Diisopropylamine ,  Methyllithium Solvents: Tetrahydrofuran ;  -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 2 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → rt
1.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C; 50 °C → rt
2.2 Solvents: Water ;  pH 7 - 8
المراجع
Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin
Metcalf, Brian; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt
2.1 Reagents: Diisopropylamine ,  Methyllithium Solvents: Tetrahydrofuran ;  -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 2 h, -40 °C
2.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → rt
2.4 Reagents: Potassium carbonate Solvents: Ethyl acetate ,  Water ;  pH 8 - 9
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, 50 °C; 50 °C → rt
3.2 Solvents: Water ;  pH 7 - 8
المراجع
Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin
Metcalf, Brian; et al, ACS Medicinal Chemistry Letters, 2017, 8(3), 321-326

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
المراجع
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C
المراجع
A regioselective route to 5- and 6-azaindoles
Lomberget, Thierry; et al, Synlett, 2005, (13), 2080-2082

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
المراجع
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 5 min, -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 -40 °C; 1 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
المراجع
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.2 -40 °C; 1 h, rt
1.3 Reagents: Acetic acid ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
2.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
المراجع
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

طريقة الإنتاج 9

رد فعل الشرط
1.1 Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  rt → -40 °C
1.2 Reagents: Methyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
1.3 2 h, -40 °C
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → 20 °C
1.5 Reagents: Potassium carbonate ;  pH 8 - 9, 20 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
2.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
المراجع
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt
1.2 4 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C; 5 min, -40 °C; -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 -40 °C; 1 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 40 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
المراجع
Synthetic studies to help elucidate the metabolism of the preclinical candidate TBAJ-876-a less toxic and more potent analogue of bedaquiline
Choi, Peter J. ; et al, Molecules, 2020, 25(6),

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Ethanol ;  0 °C; 0 °C → rt; 1 h, rt
1.2 2 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
2.2 -40 °C; 1 h, rt
2.3 Reagents: Acetic acid ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  3 h, 40 °C; cooled
3.2 Reagents: Potassium carbonate Solvents: Water ;  pH 7
المراجع
3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel
Sutherland, Hamish S.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Trimethyl borate ;  2 h, -78 °C
1.3 Reagents: Peracetic acid ;  -78 °C → 0 °C; 1 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  45 min, rt
2.2 3 h, rt
3.1 Catalysts: Diisopropylamine Solvents: Tetrahydrofuran ;  rt → -40 °C
3.2 Reagents: Methyllithium Solvents: Diethyl ether ;  -40 °C → 0 °C; 3 h, 0 °C; 0 °C → -40 °C
3.3 2 h, -40 °C
3.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  -40 °C → 20 °C
3.5 Reagents: Potassium carbonate ;  pH 8 - 9, 20 °C
4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  3 h, 50 °C; 50 °C → rt
4.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, rt
المراجع
Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines and functionalised azaindoles
Mahiout, Zahia; et al, Organic & Biomolecular Chemistry, 2008, 6(8), 1364-1376

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Raw materials

5-Hydroxy-2-methoxy-pyridine-4-carbaldehyde Preparation Products

الموردين الموصى بهم
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Jing Kun Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Inner Mongolia Xinhong Biological Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
烟台朗裕新材料科技有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shaanxi pure crystal photoelectric technology co. LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Shaanxi pure crystal photoelectric technology co. LTD